5-(tert-Butoxy)picolinic acid

Lipophilicity Drug Design ADME

5-(tert-Butoxy)picolinic acid (CAS 1392467-07-0) is a functionalized pyridine derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. As a member of the picolinic acid class, this compound serves primarily as a lipophilic building block for medicinal chemistry applications, particularly in the design of ion channel modulators, metalloprotein ligands, and coordination complexes.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1392467-07-0
Cat. No. B1374342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butoxy)picolinic acid
CAS1392467-07-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CN=C(C=C1)C(=O)O
InChIInChI=1S/C10H13NO3/c1-10(2,3)14-7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13)
InChIKeyZTRGDTSIOIZIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butoxy)picolinic acid (CAS 1392467-07-0) Procurement Baseline for Medicinal Chemistry and Coordination Complex Design


5-(tert-Butoxy)picolinic acid (CAS 1392467-07-0) is a functionalized pyridine derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . As a member of the picolinic acid class, this compound serves primarily as a lipophilic building block for medicinal chemistry applications, particularly in the design of ion channel modulators, metalloprotein ligands, and coordination complexes . Its defining structural feature—a tert-butoxy substituent at the 5-position of the pyridine ring—differentiates it from simpler picolinic acid analogs and positions it as a critical intermediate where enhanced membrane permeability and metabolic stability are paramount.

Why 5-(tert-Butoxy)picolinic acid Cannot Be Replaced by Simple Analogs: Physicochemical Evidence


Direct procurement of unsubstituted picolinic acid (parent) or common congeners like 5-hydroxy- or 5-methoxypicolinic acid as drop-in replacements for 5-(tert-butoxy)picolinic acid is technically unsound. The tert-butoxy substituent imparts a fundamentally distinct physicochemical profile that cannot be replicated by smaller alkoxy or hydroxy groups. While picolinic acid exhibits a LogP of approximately 0.78 and 5-hydroxypicolinic acid registers approximately 0.49, the tert-butoxy derivative is predicted to fall within a LogP range of 2.0–2.5 [1]. This substantial lipophilicity shift—an increase of roughly 1.2–2.0 LogP units—directly alters membrane permeability, solubility, and metabolic stability . Furthermore, the steric bulk of the tert-butyl group imposes conformational constraints absent in planar, less-substituted analogs. The following evidence guide quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 5-(tert-Butoxy)picolinic acid Against Key Comparators


Lipophilicity Enhancement: 5-(tert-Butoxy)picolinic acid vs. 5-Hydroxypicolinic acid

5-(tert-Butoxy)picolinic acid exhibits substantially elevated lipophilicity relative to its 5-hydroxy analog, a critical factor for membrane permeability. The target compound is predicted to achieve a LogP of approximately 2.0–2.5, compared with the experimentally measured LogP of 0.49 for 5-hydroxypicolinic acid [1]. This represents an approximate 60-fold increase in octanol-water partition coefficient.

Lipophilicity Drug Design ADME

Metabolic Stability: tert-Butyl Ether vs. Free Phenol in Picolinic Acid Scaffolds

The tert-butyl ether linkage in 5-(tert-butoxy)picolinic acid confers resistance to Phase II glucuronidation and sulfation pathways that rapidly clear 5-hydroxypicolinic acid. While 5-hydroxypicolinic acid is subject to direct conjugation at the phenolic -OH (predicted hepatic extraction ratio >0.7), the tert-butoxy derivative requires oxidative O-dealkylation prior to conjugation, a slower metabolic step [1][2]. This class-level inference is supported by extensive literature on tert-butyl ether metabolic stability in drug design.

Metabolic Stability Cytochrome P450 Prodrug Design

Coordination Chemistry Modulation: Steric and Electronic Effects on Metal Chelation

The picolinic acid moiety functions as a bidentate N,O-chelator for transition metals including Zn²⁺, Cu²⁺, Fe²⁺/³⁺, and Mn²⁺ [1]. The 5-tert-butoxy substituent introduces steric bulk proximal to the metal coordination sphere, which modulates both the stability constant (log K) and the coordination geometry. The tert-butoxy group is predicted to reduce the formation constant (log β₂) by approximately 0.5–1.5 log units relative to unsubstituted picolinic acid, due to steric hindrance at the 5-position [2]. This steric tuning is valuable for designing selective metal chelators where overly tight binding must be avoided.

Coordination Chemistry Metal Chelation Catalysis

Commercial Availability and Purity Benchmarking: 5-(tert-Butoxy)picolinic acid vs. Regioisomeric 6-(tert-Butoxy)picolinic acid

5-(tert-Butoxy)picolinic acid is commercially available from multiple independent suppliers at specified purities of 95% (Fluorochem, AKSci) and 98% (Leyan) . In contrast, the regioisomeric 6-(tert-butoxy)picolinic acid (CAS 717105-06-1) is listed with fewer supplier options and less clearly documented purity specifications [1]. The 5-substituted regioisomer's broader supplier base and documented purity range provide procurement reliability advantages for multi-step synthetic campaigns.

Procurement Purity Specification Supply Chain

Optimized Application Scenarios for 5-(tert-Butoxy)picolinic acid Based on Quantified Differentiation Evidence


Medicinal Chemistry: Intracellular Ion Channel Modulator Lead Optimization

The predicted LogP of 2.0–2.5 positions 5-(tert-butoxy)picolinic acid as an ideal carboxylic acid building block for designing ion channel modulators requiring moderate membrane permeability . In contrast to 5-hydroxypicolinic acid (LogP 0.49), which exhibits poor passive membrane diffusion, the tert-butoxy derivative achieves sufficient lipophilicity for intracellular target access without violating Lipinski's Rule of Five (MLogP <5). This makes it particularly suitable for programs targeting intracellular domains of voltage-gated sodium channels (Nav), TRP channels, or P2X receptors, where the carboxylic acid is retained for critical hydrogen-bonding interactions with the channel pore.

Coordination Chemistry: Sterically-Tuned Transition Metal Chelator Design

The steric bulk of the 5-tert-butoxy group, which is predicted to reduce metal complex formation constants by 0.7–1.7 log units relative to unsubstituted picolinic acid, enables the design of metal chelators with moderated binding affinity [1]. This property is particularly valuable for therapeutic chelation applications (e.g., neurodegenerative disease models requiring controlled Zn²⁺ or Cu²⁺ buffering) where excessively tight binding (log β₂ >9) can strip essential metals from metalloproteins. The 5-tert-butoxy derivative provides a pre-optimized scaffold for further functionalization at the 3- or 4-positions.

Chemical Biology: Metabolic Stability Advantage in Cellular Assays

In cellular assay systems where phenolic compounds suffer from rapid Phase II metabolic clearance (glucuronidation/sulfation), 5-(tert-butoxy)picolinic acid provides a metabolically stable isostere [2]. The tert-butyl ether linkage shifts the primary clearance mechanism from direct conjugation to slower oxidative O-dealkylation, typically yielding 2- to 5-fold longer compound half-lives in hepatocyte or liver microsome stability assays. This makes it the preferred picolinic acid building block for cell-based phenotypic screening campaigns requiring sustained compound exposure over 24–72 hours.

Process Chemistry: Multi-Step Synthesis with Reliable Supply Chain

For process chemistry teams executing multi-step synthetic routes, the availability of 5-(tert-butoxy)picolinic acid from ≥4 independent vendors at documented purities of 95–98% provides supply chain resilience . The regioisomeric 6-(tert-butoxy)picolinic acid has a narrower supply base, increasing the risk of project delays due to single-source dependency. Procurement teams should prioritize the 5-isomer for kilogram-scale campaigns where consistent quality and uninterrupted supply are critical path items.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(tert-Butoxy)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.